molecular formula C8H10O2S B8440926 4-Hydroxymethyl-2-methylsulfanylphenol

4-Hydroxymethyl-2-methylsulfanylphenol

Cat. No. B8440926
M. Wt: 170.23 g/mol
InChI Key: JCJRWCIKESVJNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxymethyl-2-methylsulfanylphenol is a useful research compound. Its molecular formula is C8H10O2S and its molecular weight is 170.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxymethyl-2-methylsulfanylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxymethyl-2-methylsulfanylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Hydroxymethyl-2-methylsulfanylphenol

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

4-(hydroxymethyl)-2-methylsulfanylphenol

InChI

InChI=1S/C8H10O2S/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,9-10H,5H2,1H3

InChI Key

JCJRWCIKESVJNQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)CO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

With ice-cooling, a solution of 7d (1.37 g; 7.4 mmol) in abs. tetrahydrofuran (THF; 15 ml) was added to a suspension of 95% pure LiAlH4 (0.55 g; 14 mmol) in absolute THF (10 ml) in a three-necked flask (which had been dried by heating and flushed with argon) such that there was only a moderate evolution of gas. After the addition had ended, cooling was removed and the reaction mixture was stirred at room temperature for 30 min and at 55-65° C. for a further 21 h. With ice-cooling, ice-water was added to the reaction mixture. The precipitate of Al(OH)3 was dissolved by adding 10% strength sulfuric acid, and the aqueous-acidic solution (pH 1) was extracted with diethyl ether (3×50 ml). The combined ethereal extract was extracted with 10% strength aqueous sodium hydroxide solution (2×25 ml). The combined sodium hydroxide solution was neutralized with 20% strength hydrochloric acid. The precipitate (8c) was filtered off, washed with H2O and dried. A further charge of 8c was obtained by extraction of the neutral aqueous solution with diethyl ether. The ethereal extract was washed with saturated NaCl solution, dried over Na2SO4 and concentrated: crystalline white solid.
Name
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

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